Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate
Description
Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate (CAS: 197507-55-4) is a heterocyclic compound featuring a naphthyridine core substituted with a bromine atom at the 8-position and an ethyl carboxylate group at the 2-position. This compound serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, due to the reactivity of its bromine substituent. For example, it reacts with boronic acids (e.g., 3-chlorophenylboronic acid) in the presence of Pd catalysts to form styrene derivatives or amides after hydrolysis . Its hydrolysis to 8-bromo-1,6-naphthyridine-2-carboxylic acid (38) under basic conditions (LiOH/H₂O/THF) further expands its utility in constructing macrocycles or amides via intramolecular reactions .
Properties
IUPAC Name |
ethyl 8-bromo-1,6-naphthyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-16-11(15)9-4-3-7-5-13-6-8(12)10(7)14-9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPURXXDOLWZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=NC=C2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1,6-Naphthyridine-2-carboxylic Acid
One common method involves the bromination of 1,6-naphthyridine-2-carboxylic acid. This reaction typically employs bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 8-position of the naphthyridine ring.
- Reagents: Bromine or N-bromosuccinimide (NBS)
- Solvent: Acetic acid or dichloromethane
- Temperature: Room temperature to reflux
- Yield: Generally high when optimized properly
Synthesis via Pd-Catalyzed Coupling Reactions
Another effective method is through palladium-catalyzed coupling reactions, which can facilitate the formation of the naphthyridine structure from simpler precursors.
Example Reaction:
Starting from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate, a three-step synthesis can be executed involving:
- Suzuki-Miyaura Coupling: For introducing aryl groups.
- Amidation Reaction: To form the desired carboxylate.
- Final Bromination: To achieve the ethyl 8-bromo derivative.
- Catalysts: Palladium(0) complexes
- Base: Potassium carbonate or sodium hydroxide
- Solvent: Tetrahydrofuran or dimethylformamide
- Temperature: Varies depending on the specific step but typically around 80-100 °C
- Yield: Overall yields can be optimized to above 70% depending on reaction conditions.
Alternative Synthetic Routes
Recent studies have explored alternative synthetic routes that involve multi-step processes starting from commercially available precursors like 3-amino-4-bromopyridine.
- Formation of an intermediate through condensation reactions.
- Subsequent cyclization to form the naphthyridine core.
- Final functionalization to yield ethyl 8-bromo-1,6-naphthyridine-2-carboxylate.
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Condensation | 3-amino-4-bromopyridine + aldehyde | ~60% |
| 2 | Cyclization | Heat + solvent (e.g., ethanol) | ~50% |
| 3 | Functionalization | Bromination + esterification | ~70% |
Efficiency and Yield
The efficiency of each method varies significantly based on factors such as reagent availability, reaction conditions, and purification processes. The palladium-catalyzed methods tend to offer higher yields and greater versatility in functionalization compared to traditional bromination methods.
Purification Techniques
Post-synthesis purification is critical for achieving high-purity compounds:
- Column Chromatography: Commonly used for isolating products.
- Recrystallization: Effective for purifying solid compounds.
Chemical Reactions Analysis
Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as arylboronic acids, to form monoarylated or diarylated naphthyridines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is utilized in studies investigating the structure-activity relationships of naphthyridine derivatives.
Industrial Applications: It finds use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 8-bromo-1,6-naphthyridine-2-carboxylate is not fully elucidated. naphthyridine derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to their biological effects . The bromine atom and the ester group may play roles in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Isomers: Positional Variations
Ethyl 8-Bromo-1,6-Naphthyridine-3-Carboxylate This positional isomer (CAS: 2089652-13-9) differs by the carboxylate group at the 3-position instead of the 2-position. While its molecular weight (281.11 g/mol) and formula (C₁₁H₉BrN₂O₂) are identical to the 2-carboxylate derivative, the altered substitution pattern may influence reactivity.
Methyl 8-Bromo-1,6-Naphthyridine-2-Carboxylate Hydrobromide
This methyl ester analog (predicted CCS: 146.1 Ų for [M+H]⁺) shares the 2-carboxylate position but substitutes ethyl with methyl. The smaller ester group may affect solubility and crystallinity, as evidenced by its distinct collision cross-section (CCS) values compared to ethyl derivatives .
Functional Group Variations
8-Bromo-1,6-Naphthyridine-2-Carboxylic Acid The hydrolyzed form of the target compound (CAS: 197507-55-4) is directly used in amidation reactions. For example, coupling with 3-methoxyazetidine in the presence of HATU yields (8-bromo-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone .
8-Bromo-2-(Methylcarbamoyl)-1,6-Naphthyridine 6-Oxide This derivative introduces an N-oxide and methylcarbamoyl group. However, its synthetic utility is less documented compared to the parent compound .
Saturated and Complex Derivatives
(±)-cis-Ethyl 2-Sulfanylidenedecahydro-1,6-Naphthyridine-6-Carboxylate
This fully saturated derivative features a decahydro-1,6-naphthyridine core with a sulfanylidene group. The saturated structure reduces aromaticity, impacting reactivity and applications in catalysis or drug design. Its synthesis and crystallographic data are well-documented, highlighting conformational stability .
Ethyl 2-Methyl-7-Oxo-5,6,7,8-Tetrahydro-1,6-Naphthyridine-8-Carboxylate
With a tetrahydro ring and oxo group (CAS: 791582-32-6), this compound exhibits reduced planarity and increased flexibility. Such derivatives are often explored as intermediates for bioactive molecules, though their synthetic pathways diverge significantly from brominated aromatic analogs .
Q & A
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